Teferin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

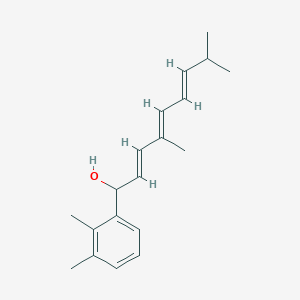

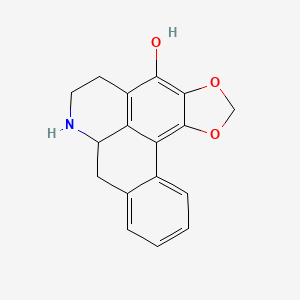

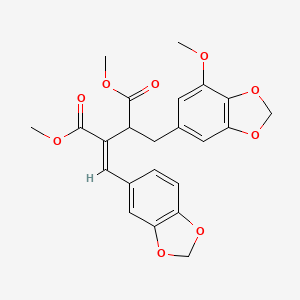

Teferin is a natural product found in Ferula hermonis, Ferula kuhistanica, and other organisms with data available.

Scientific Research Applications

Role in Viral Immunity

Tetherin (BST-2, CD317) plays a crucial role in antiviral immunity. It inhibits the release of various enveloped viruses, such as HIV-1, by tethering them to the cell surface. This action makes it an important factor in the body's defense against viral infections (Hotter, Sauter, & Kirchhoff, 2013).

Mechanism of Action

Tetherin's mechanism of action involves a unique configuration rather than its primary sequence, enabling it to inhibit a wide range of viruses. Its ability to incorporate into HIV-1 particles, functioning as a parallel homodimer, is critical for its antiviral activity (Pérez-Caballero et al., 2009).

Modulation of Immune Activation

Besides inhibiting virus release, Tetherin has a role in immune sensing. It activates NF-κB to induce an inflammatory response and interacts with ILT7 on plasmacytoid dendritic cells, impacting type I interferon production (Hotter, Sauter, & Kirchhoff, 2013).

Tetherin and Type I Interferon Signaling

Tetherin acts as a negative regulator of RIG-I like receptor (RLR)-mediated type I interferon signaling. It accelerates MAVS degradation in human cells, revealing a negative feedback loop in the RLR signaling pathway (Jin et al., 2017).

Tetherin in HIV and SIV Pathogenesis

The pathogenesis of HIV and SIV involves Tetherin. Variants of these viruses have evolved mechanisms to overcome Tetherin's restriction, indicating its significant role in viral evolution and host defense strategies (Serra-Moreno et al., 2011).

Broad-Spectrum Inhibition of Viruses

Tetherin has a broad-spectrum activity against various enveloped viruses, including retroviruses and filoviruses. This broad activity suggests a common mechanism of inhibition that is independent of specific viral proteins (Jouvenet et al., 2008).

Tetherin in Gene Expression Imaging

The MRI detection of transcriptional regulation in transgenic mice using tetherin indicates its potential in medical imaging and gene expression studies (Cohen et al., 2007).

Counteraction by Viruses

Many viruses have developed countermeasures against Tetherin's restriction factor, highlighting its potent antiviral activity. This ongoing evolutionary arms race reflects Tetherin's critical role in innate immunity (Sauter, 2014).

properties

Product Name |

Teferin |

|---|---|

Molecular Formula |

C23H32O5 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C23H32O5/c1-14(2)23(26)11-10-22(4)9-8-15(3)12-19(20(22)23)28-21(25)16-6-7-17(24)18(13-16)27-5/h6-8,13-14,19-20,24,26H,9-12H2,1-5H3/t19-,20+,22-,23+/m0/s1 |

InChI Key |

YEQVRBJRNFLOQJ-PABCKOPISA-N |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC(=C(C=C3)O)OC)(C(C)C)O)C |

SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC(=C(C=C3)O)OC)(C(C)C)O)C |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC(=C(C=C3)O)OC)(C(C)C)O)C |

synonyms |

ferutinol vanillate teferin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

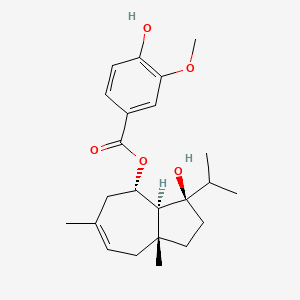

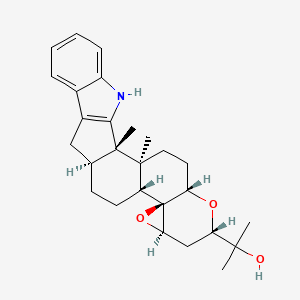

![2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1251311.png)

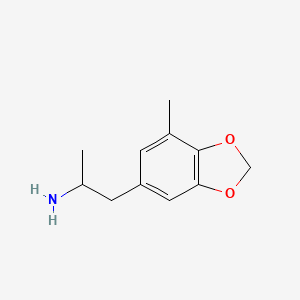

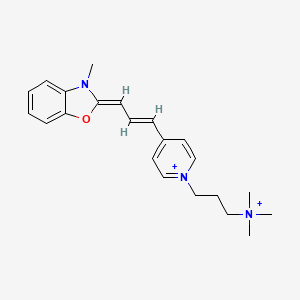

![(2R,4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-1-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalen-2-ol](/img/structure/B1251318.png)

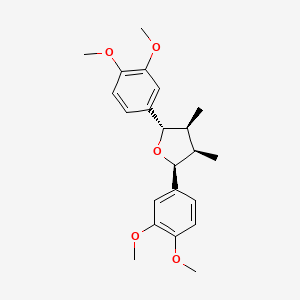

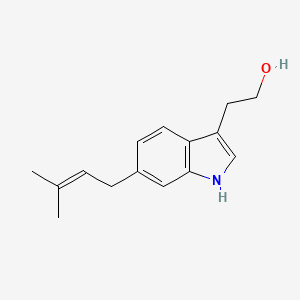

![methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1251328.png)